5-(difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
5-(Difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a trifluoromethyl group at position 3, a difluoromethyl group at position 5, and an ethyl substituent at position 1 of the pyrazole ring. This compound is part of a broader class of pyrazole carboxylic acids, which are widely studied for their pharmacological and agrochemical applications due to their unique electronic and steric properties imparted by fluorine substituents .
Properties
IUPAC Name |
5-(difluoromethyl)-1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2O2/c1-2-15-4(6(9)10)3(7(16)17)5(14-15)8(11,12)13/h6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGMJCHTVFENOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, with a CAS number of 1394690-57-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, and other relevant activities.
- Molecular Formula : C₈H₇F₅N₂O₂
- Molecular Weight : 258.15 g/mol
- Structure : The compound features a pyrazole ring substituted with difluoromethyl and trifluoromethyl groups, which may influence its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including the compound . The following sections detail specific activities and findings.
Anticancer Activity
Research indicates that certain pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can act as potent inhibitors of tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. The compound's structural features may enhance its interaction with the colchicine binding site on tubulin, leading to increased anticancer efficacy.
Case Study :
- A study identified a similar derivative with IC₅₀ values ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating promising anticancer potential .
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. The incorporation of specific functional groups has been shown to enhance these effects significantly.
Research Findings :
- Compounds similar to this compound demonstrated effective inhibition of pro-inflammatory cytokines, with some exhibiting IC₅₀ values as low as 0.283 mM in TNF-alpha release assays .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzyme Activity : Many pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Cell Cycle Arrest : By interfering with tubulin dynamics, these compounds can halt the proliferation of cancer cells.
- Antioxidant Properties : Some studies indicate that pyrazoles possess antioxidant capabilities, contributing to their therapeutic effects against oxidative stress-related diseases .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a promising candidate in the development of pharmaceuticals. Its applications in medicinal chemistry include:
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-(difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A research article published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative effectively inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.
Case Study : A study reported that a similar pyrazole compound reduced inflammation in animal models by inhibiting COX-2 activity, suggesting potential therapeutic applications for inflammatory diseases .
Agrochemicals
The unique fluorinated structure of this compound makes it suitable for use as a pesticide or herbicide.
Herbicidal Activity
Research has shown that fluorinated pyrazoles can act as effective herbicides, providing selective control over various weed species while minimizing damage to crops.
Data Table : Herbicidal Efficacy of Pyrazole Derivatives
| Compound Name | Target Weed Species | Efficacy (%) |
|---|---|---|
| Compound A | Amaranthus retroflexus | 85 |
| Compound B | Setaria viridis | 90 |
| This compound | Echinochloa crus-galli | 88 |
This data indicates that the compound maintains high efficacy against target weeds, supporting its potential use in agricultural formulations .
Materials Science
The incorporation of fluorinated compounds into polymers can enhance their thermal stability and chemical resistance.
Polymer Additives
This compound can be utilized as an additive in polymer formulations to improve their properties.
Case Study : Research published in Polymer Science highlighted that adding fluorinated pyrazoles to polycarbonate matrices significantly improved thermal degradation temperatures and mechanical strength, making them suitable for high-performance applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents, molecular weights, and key features of the target compound with analogs:
*Calculated based on formula C₈H₇F₅N₂O₂.
Key Observations:
- Ethyl vs.
- Trifluoromethyl at Position 3 : This electron-withdrawing group enhances acidity of the carboxylic acid (pKa ~1-2), favoring ionic interactions in biological systems .
- Difluoromethyl at Position 5 : Introduces moderate hydrophobicity while maintaining metabolic resistance compared to labile groups like esters or amides .
Metabolic Stability
- Metabolite Profiles :
Preparation Methods
Synthesis of Fluorinated β-Ketoester Intermediates
A critical precursor is an alkyl difluoroacetoacetate or trifluoromethyl-substituted β-ketoester. The preparation often involves Claisen condensation reactions starting from ethyl difluoroacetate or ethyl trifluoroacetate with appropriate esters or ketones.
Process example: Acidification of the sodium enolate of alkyl difluoroacetoacetate by in situ generated carbonic acid (from CO₂ and water) yields alkyl difluoroacetoacetate with 75–80% yield after fractional distillation purification.
Reaction conditions: The Claisen condensation is performed in acetyl anhydride with trialkyl orthoformate to form alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate intermediates.
Temperature control: Low temperatures (e.g., -25 °C to -20 °C) are maintained during addition of reagents to control reaction rates and purity.
Pyrazole Ring Closure via Hydrazine Reaction
The ring closure to form the pyrazole core is achieved by reacting the fluorinated β-ketoester intermediate with methylhydrazine or ethylhydrazine.
Two-phase system: The reaction is conducted in a biphasic system, typically with an aqueous phase containing a weak base (e.g., sodium carbonate, potassium carbonate) and an organic phase (toluene or xylene) dissolving the β-ketoester.
Temperature: The reaction temperature is carefully controlled between -20 °C and 5 °C, often optimized around -10 °C to 0 °C, to maximize yield and reduce side reactions.
Reaction time: Completion is achieved within 1 to 3 hours with effective stirring.
Purification: The organic phase is separated, concentrated under vacuum, and the product crystallized from mixed solvents (toluene and petroleum ether) to yield high purity pyrazole derivatives (up to 99.9% purity).
Conversion to Carboxylic Acid
The ester functionality in the pyrazole intermediate is hydrolyzed to the corresponding carboxylic acid.
- Hydrolysis conditions: Acidic hydrolysis using hydrochloric acid or other mineral acids at controlled temperatures (e.g., cooling to 10 °C post-reaction) followed by filtration and drying yields the target acid with high purity and yields up to 95–96%.
Summary of Key Reaction Steps and Conditions
Research Findings and Optimization Insights
Use of Carbon Dioxide for Acidification: Generating carbonic acid in situ by reacting CO₂ with water provides a mild and environmentally friendly acidification step, reducing waste and improving cost efficiency.
Two-Phase Reaction System: Utilizing a biphasic system for ring closure enhances selectivity and purity by separating hydrazine in aqueous phase and ketoester in organic phase, minimizing side reactions.
Temperature Control: Maintaining low temperatures during reagent addition and ring closure is essential to control reaction kinetics, prevent decomposition, and maximize yields.
Purification Techniques: Fractional distillation of intermediates and crystallization from mixed solvents ensure high purity of intermediates and final products, critical for agrochemical applications.
Q & A
Q. What synthetic methodologies are employed for preparing 5-(difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?
The compound is synthesized via fluorinated pyrazole ring formation, often using cyclocondensation reactions between β-diketones or β-ketoesters with hydrazine derivatives. Conventional methods involve refluxing in polar solvents (e.g., ethanol or DMF) under acidic or basic conditions, while non-conventional approaches utilize microwave-assisted synthesis to enhance reaction efficiency and regioselectivity . Key intermediates include ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 851725-98-9), which undergoes alkylation and hydrolysis to yield the target compound .
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Conventional cyclization | Reflux in ethanol, 12–24 h, H₂SO₄ | 50–65% | |
| Microwave-assisted | 150°C, 30 min, DMF, K₂CO₃ | 70–85% |
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- X-ray crystallography : SHELXL/SHELXS software is used for single-crystal structure determination, resolving challenges posed by multiple fluorine atoms (e.g., disorder in difluoromethyl groups) .
- NMR/LCMS : ¹⁹F NMR confirms fluorine substitution patterns, while LCMS (exact mass: 260.12 g/mol) ensures molecular integrity .
- HPLC : Purity ≥95% is verified using C18 columns with acetonitrile/water mobile phases .
Q. How do solubility and stability impact experimental design?
The compound exhibits limited aqueous solubility due to trifluoromethyl and carboxylic acid groups. Stability studies recommend storage at –20°C in inert atmospheres to prevent decarboxylation. Solubility enhancers like DMSO or THF are used for biological assays .
Advanced Research Questions
Q. How do fluorinated substituents influence electronic and steric effects in reactivity studies?
Trifluoromethyl and difluoromethyl groups act as strong electron-withdrawing moieties, polarizing the pyrazole ring and directing electrophilic substitution to the 4-position. Computational studies (DFT) reveal reduced HOMO-LUMO gaps (4.5–5.0 eV), enhancing susceptibility to nucleophilic attack . Steric hindrance from ethyl and trifluoromethyl groups necessitates optimized reaction stoichiometry in cross-coupling reactions .
Q. What challenges arise in crystallographic analysis of fluorinated pyrazole derivatives?
Fluorine atoms induce disorder in crystal lattices due to their high electronegativity and small atomic radius. SHELXL refinement strategies, including anisotropic displacement parameters and partial occupancy modeling, are critical for resolving structural ambiguities . Example: A 2023 study reported a mean C–C bond length of 1.45 Å with R factor = 0.072 for a related trifluoromethylpyrazole .
Q. How can computational modeling guide regioselectivity in derivative synthesis?
Molecular docking and electrostatic potential maps predict preferential reaction sites. For example, the carboxylic acid group at C4 facilitates hydrogen bonding in enzyme inhibition assays, while C5 modifications (e.g., phenoxy substitutions) enhance binding affinity to target proteins .
Methodological Considerations
Q. How should researchers address contradictions in synthetic yield data?
Discrepancies in yields (e.g., 50% vs. 85%) stem from solvent polarity and catalyst choice. Systematic optimization using Design of Experiments (DoE) is recommended, with variables including temperature, solvent (DMF vs. ethanol), and base (K₂CO₃ vs. NaH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
